The Isoxazole Scaffold: A Technical Guide to 5-Amino-3-methyl-4-isoxazolecarboxylic Acid as a Novel Unnatural Amino Acid
The Isoxazole Scaffold: A Technical Guide to 5-Amino-3-methyl-4-isoxazolecarboxylic Acid as a Novel Unnatural Amino Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) as a novel, non-proteinogenic β-amino acid for solid-phase peptide synthesis (SPPS). While the user initially inquired about the carboxamide derivative, current research highlights the utility of the carboxylic acid form in creating hybrid peptides. This document will detail the synthesis of AMIA, its incorporation into peptide chains, and the characterization of the resulting α/β-mixed peptides, offering a valuable resource for the design of novel peptidomimetics with potential therapeutic applications.
Introduction: The Rise of Isoxazole-Based Unnatural Amino Acids
Unnatural amino acids are invaluable tools in drug discovery and protein engineering, enabling the creation of peptides and proteins with enhanced stability, novel functionalities, and improved therapeutic profiles. The isoxazole moiety, a five-membered heterocycle, is of particular interest due to its presence in numerous FDA and EMA-approved drugs, where it often contributes to desirable pharmacokinetic and pharmacodynamic properties.[1] The incorporation of 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) into peptide backbones introduces a unique β-amino acid residue, opening avenues for the synthesis of novel α/β-hybrid peptides with constrained conformations and potential biological activities.[1][2][3]
Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid (AMIA)
AMIA can be synthesized in a three-step process, as outlined in the workflow below.[1]
Caption: Synthesis workflow for 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA).
Experimental Protocol for AMIA Synthesis
The synthesis of AMIA is performed in three main steps:
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Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1): Triethyl orthoacetate is mixed with ethyl cyanoacetate (1:1 molar ratio) with a catalytic amount of DMAP. The mixture is heated to 110°C, and the ethanol formed during the reaction is removed. The resulting precipitate is filtered and washed with a 10% HCl solution.[1]
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Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2): P1 is dissolved in glacial acetic acid, and a solution of hydroxylamine hydrochloride and sodium acetate in water is added. The mixture is heated to 100°C for 30 minutes. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol.
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Hydrolysis to AMIA: P2 is suspended in a solution of sodium hydroxide in ethanol and water. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with 10% HCl. The resulting precipitate is filtered, washed with water, and dried to yield AMIA.
Incorporation of AMIA into Peptides via Solid-Phase Peptide Synthesis
AMIA can be successfully incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] It has been demonstrated that AMIA can be coupled to the N-terminus of a resin-bound peptide.[1]
Caption: Workflow for the incorporation of AMIA into a peptide via SPPS.
Experimental Protocols for Peptide Synthesis with AMIA
Two primary methods have been described for the coupling of AMIA to a resin-bound peptide: a classical approach and an ultrasound-agitated method.[1]
3.1.1. Classical Solid-Phase Peptide Synthesis
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Resin: Rink Amide MBHA resin is a suitable solid support.
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Synthesis Scale: Typically performed on a 30 mg scale.
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Procedure: The synthesis is carried out manually in polypropylene syringe reactors.
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Coupling: The coupling of standard Fmoc-protected amino acids and AMIA is performed using 3 equivalents of the amino acid, 3 equivalents of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 6 equivalents of N,N-diisopropylethylamine (DIPEA).[4] The coupling reaction is allowed to proceed for 2 hours at room temperature.[4]
3.1.2. Ultrasound-Agitated Solid-Phase Peptide Synthesis
This method offers a significant reduction in synthesis time.[5]
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Coupling Reagents: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) (3 equivalents) and N,N-diisopropylethylamine (DIEA) (6 equivalents) are used.[5]
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Procedure: The synthesis is accelerated by the use of an ultrasonic bath, which can reduce the synthesis time by up to tenfold compared to the classical method.[5]
Quantitative Data and Characterization
The successful synthesis and incorporation of AMIA into peptides have been confirmed through mass spectrometry.[1] The following table summarizes the characterization of model peptides with N-terminal AMIA modification.
| Model Peptide Sequence | N-terminal Modification | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ |
| H-DVYT-NH₂ | AMIA | 684.30 | 684.29 |
| H-EAAA-NH₂ | AMIA | 515.26 | 515.25 |
| H-PPPP-NH₂ | AMIA | 537.28 | 537.27 |
| H-PPPPP-NH₂ | AMIA | 634.33 | 634.32 |
Data sourced from Bąchor et al., Molecules, 2022.[1]
Properties and Reactivity of AMIA in Peptides
An interesting characteristic of AMIA is the low reactivity of its β-amino group.[1] Attempts to derivatize this amino group after incorporation into a peptide have shown low efficiency under typical coupling conditions.[1] This suggests that the amino group of the isoxazole ring is significantly less nucleophilic than the α-amino group of standard amino acids. This property can be exploited to achieve selective modifications of the peptide.
Conclusion and Future Directions
5-Amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) has been successfully established as a novel β-amino acid for the synthesis of α/β-hybrid peptides.[1][2][3] Its straightforward synthesis and compatibility with standard SPPS protocols make it an attractive building block for medicinal chemists and drug development professionals. The resulting hybrid peptides possess a unique structural motif that can influence their conformation and biological activity.
Future research in this area may focus on:
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Exploring the biological activities of peptides containing AMIA, particularly in areas where isoxazole derivatives have shown promise, such as anticancer, anti-inflammatory, and antibacterial applications.[1]
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Developing methods for the selective derivatization of the β-amino group of AMIA within a peptide chain.
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Investigating the impact of AMIA incorporation on the secondary structure and proteolytic stability of peptides.
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Expanding the library of isoxazole-based unnatural amino acids with different substitution patterns to modulate their properties.
The continued exploration of AMIA and related compounds will undoubtedly contribute to the expanding toolbox of unnatural amino acids for the design and synthesis of novel peptide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
